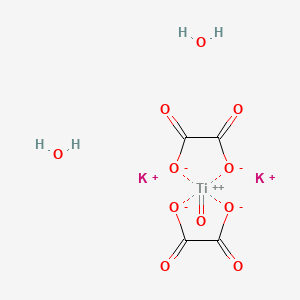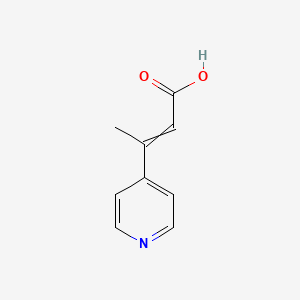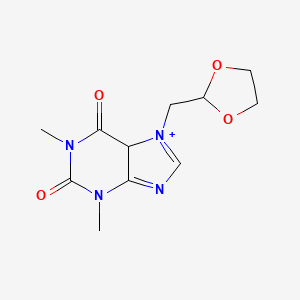
7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione, also known as doxofylline, is a xanthine derivative. It is primarily used as a bronchodilator for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound is characterized by the presence of a dioxolane group at position 7 of the theophylline molecule, which distinguishes it from other xanthine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione involves the reaction of theophylline with formaldehyde and ethylene glycol. The reaction typically occurs under acidic conditions, leading to the formation of the dioxolane ring .
Industrial Production Methods
Industrial production of doxofylline follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxyethyltheophylline.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The dioxolane ring can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions include hydroxyethyltheophylline and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of dioxolane-containing compounds.
Biology: Studied for its effects on cellular respiration and enzyme activity.
Mechanism of Action
The mechanism of action of 7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione involves its interaction with adenosine receptors. Unlike theophylline, it has a lower affinity for adenosine A1 and A2 receptors, which contributes to its better safety profile. The compound also inhibits phosphodiesterase, leading to increased levels of cyclic AMP and subsequent bronchodilation .
Comparison with Similar Compounds
Similar Compounds
Theophylline: A xanthine derivative with a similar structure but without the dioxolane group.
Aminophylline: A compound that contains theophylline and ethylenediamine, used as a bronchodilator.
Caffeine: Another xanthine derivative with stimulant properties.
Uniqueness
7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione is unique due to its dioxolane group, which imparts distinct pharmacological properties. It has a better safety profile compared to theophylline and aminophylline, making it a preferred choice for treating respiratory conditions .
Properties
Molecular Formula |
C11H15N4O4+ |
|---|---|
Molecular Weight |
267.26 g/mol |
IUPAC Name |
7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C11H15N4O4/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-18-3-4-19-7/h6-8H,3-5H2,1-2H3/q+1 |
InChI Key |
QFHFEUWSXMIRJL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=[N+](C2C(=O)N(C1=O)C)CC3OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12357437.png)
![1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12357445.png)
![(3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12357446.png)

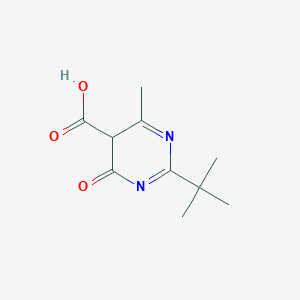
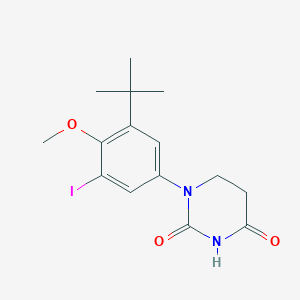
![5-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[4-amino-1-[[2-[[2-[2-[[1-[[1-[[2-[[1-[2-[2-[2-[(1-amino-3-hydroxy-1-oxopropan-2-yl)carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B12357483.png)
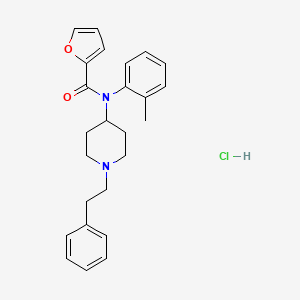
![4-Tert-butyl-15-fluoro-3,5,10-triazatetracyclo[11.4.0.02,6.07,12]heptadeca-1(13),2(6),4,7,9,14,16-heptaen-11-one](/img/structure/B12357486.png)
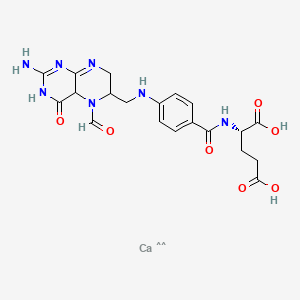
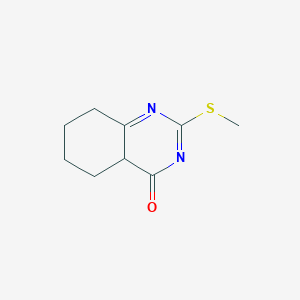
![N'-hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide](/img/structure/B12357506.png)
